(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Development Professionals
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral intermediate of significant interest within the pharmaceutical industry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable building block in the synthesis of complex molecular targets, particularly for active pharmaceutical ingredients (APIs) aimed at the central nervous system (CNS).[1] This guide provides a detailed overview of the known physical properties of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine and its common hydrochloride salt, alongside expert-guided protocols for the experimental determination of key physical characteristics. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Molecular and Physicochemical Properties
A clear distinction between the free amine and its hydrochloride salt is crucial for accurate experimental design and interpretation. The majority of commercially available (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is in the form of its hydrochloride salt, which offers enhanced stability and handling properties.
| Property | (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN |
| Molecular Weight | 212.09 g/mol [1] | 248.55 g/mol |
| CAS Number | 1228561-27-0[1] | 1443238-61-6 |
| Appearance | Solid, semi-solid, or liquid | Solid |
| Predicted Boiling Point | 278.2 ± 40.0 °C | Not Available |
| Predicted Density | 1.490 ± 0.06 g/cm³[1] | Not Available |
| Purity (Typical) | ≥95% | ≥97% |
Handling, Storage, and Safety
Storage and Stability
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] The hydrochloride salt is generally more stable and less susceptible to degradation than the free amine.
Safety Precautions
While a comprehensive toxicological profile is not publicly available, the following safety precautions are recommended based on the chemical structure and available data for similar compounds:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
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Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
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Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
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Experimental Determination of Physical Properties
The following section outlines detailed, field-proven methodologies for determining the key physical properties of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, which are not yet extensively documented in the literature.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and thermal transitions of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
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Reference Preparation: Use an empty, hermetically sealed aluminum pan as a reference.
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Instrument Setup:
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Place the sample and reference pans into the DSC cell.
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Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
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Thermal Program:
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Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Figure 1: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.
Methodology:
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Preparation of Solutions: Prepare a series of buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride to vials containing a known volume of each buffer.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
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Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 2: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For chiral molecules, specialized NMR techniques can be employed to determine enantiomeric purity.
Exemplary Protocol for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR Features:
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Signals in the aromatic region corresponding to the protons on the benzene ring.
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Aliphatic signals for the protons on the five-membered ring, including the methine proton adjacent to the amine group.
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A broad singlet for the amine protons (which may exchange with D₂O).
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Expected ¹³C NMR Features:
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Aromatic carbon signals, including one attached to the bromine atom.
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Aliphatic carbon signals for the indane ring system.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides a "molecular fingerprint" by identifying the vibrational modes of functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Expected Key Vibrational Bands:
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N-H stretching vibrations (around 3300-3400 cm⁻¹).
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Aromatic C-H stretching (above 3000 cm⁻¹).
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Aliphatic C-H stretching (below 3000 cm⁻¹).
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C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹).
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C-N stretching.
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C-Br stretching (in the fingerprint region, <1000 cm⁻¹).
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Mass Spectrometry (MS)
Rationale: MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology (Electrospray Ionization - ESI):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Infuse the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.
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Expected Results:
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For the free amine, a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 212.0/214.0 (due to the isotopic pattern of bromine).
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For the hydrochloride salt, the same [M+H]⁺ ion will be observed as the HCl is lost in the gas phase.
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Conclusion
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a crucial chiral building block in modern pharmaceutical synthesis. While comprehensive experimental data on its physical properties is not widely published, this guide provides the foundational knowledge and robust experimental protocols necessary for its effective use in a research and development setting. By following the outlined methodologies, scientists can confidently characterize this intermediate, ensuring the quality and consistency required for successful drug development programs.
References
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MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]
